N-[4-(3-methylbutoxy)benzoyl]glycine
Description
N-[4-(3-Methylbutoxy)benzoyl]glycine is a glycine derivative characterized by a benzoyl group substituted at the para position with a 3-methylbutoxy chain. The compound’s structure combines a polar glycine moiety with a lipophilic 3-methylbutoxy substituent, which may influence its solubility, pharmacokinetics, and biological interactions.
Properties
IUPAC Name |
2-[[4-(3-methylbutoxy)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)7-8-19-12-5-3-11(4-6-12)14(18)15-9-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNIDACGLPVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
- Lipophilicity vs. In contrast, trifluoropropoxy (in analog 915017-24-2) introduces polarity, which may improve aqueous solubility and resistance to oxidative metabolism .
- Bioactivity : Sivelestat sodium’s sulfonamide and ester groups enable selective binding to neutrophil elastase, a feature absent in the target compound. This underscores the role of sulfonamide moieties in enzyme inhibition .
- Synthetic Complexity : Ibuprofen-derived glycine conjugates (e.g., compound 9 in ) require multi-step synthesis involving azide intermediates and hydrazide formation, whereas the target compound may be synthesized via simpler N-acylation of glycine with 4-(3-methylbutoxy)benzoyl chloride, akin to methods described in .
Binding and Stability Insights
- Molecular Interactions : highlights that compounds with 3-methylbutoxy substituents exhibit moderate binding energies (e.g., –3.0 kcal/mol for 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine), suggesting weaker receptor-ligand stability compared to tert-butyl or benzylmaleimide derivatives (–4.5 kcal/mol). This implies that the target compound’s 3-methylbutoxy chain may limit its efficacy in enzyme-targeted applications .
- Hydrophobic Interactions : Analogous compounds with hydrophobic groups (e.g., dihydroxyethyl lauramine oxide) show enhanced residue interactions in alpha-glucosidase binding, indicating that the target compound’s lipophilic tail might favor similar hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
